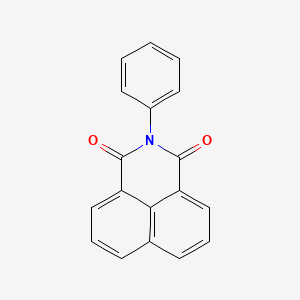

N-Phenylnaphthalimide

Description

Contextualization within Organic Chemistry and Materials Science

N-Phenylnaphthalimide, with the chemical formula C₁₈H₁₁NO₂, is a synthetic organic compound built upon a 1,8-naphthalimide (B145957) core. researchgate.net In the realm of organic chemistry, it serves as a valuable scaffold for the synthesis of more complex molecules and as a model system for studying fundamental photophysical processes. Its rigid, planar naphthalimide backbone, combined with the electronic character of the imide group, makes it an intriguing subject for structural and electronic modifications.

From a materials science perspective, this compound and its derivatives are prized for their excellent thermal and photostability, strong fluorescence, and high quantum efficiency. youtube.com These properties make them prime candidates for a variety of applications, including as fluorescent dyes, chemical sensors, and perhaps most notably, as emissive or charge-transporting materials in Organic Light-Emitting Diodes (OLEDs). manipal.edu The tunability of their optical and electronic properties through chemical modification allows for the rational design of materials with specific functionalities for advanced electronic devices. manipal.edu

Historical Perspectives on Naphthalimide Core Structures in Academic Research

The 1,8-naphthalimide core structure has a rich history in chemical research, initially gaining prominence in the field of dyes and pigments due to its robust chromophoric nature. Over the past few decades, research has expanded significantly, exploring the diverse applications of these compounds. royalsocietypublishing.org In the mid-to-late 20th century, a surge of interest in naphthalimides stemmed from their potential as fluorescent probes for biological systems, owing to their sensitivity to the local environment and their ability to intercalate into DNA. nih.gov

In materials science, the journey of naphthalimide-based compounds has been equally dynamic. Their inherent fluorescence and stability led to their investigation as colorants for liquid crystal displays. rsc.org More recently, with the advent of organic electronics, the focus has shifted towards their use in OLEDs, where they can function as emitters, host materials, or electron-transporting layers. manipal.edu The ability to synthesize a vast library of derivatives by modifying the substituent at the imide nitrogen or on the naphthalene (B1677914) ring has been a key driver of their enduring relevance in academic and industrial research. rsc.orgnih.gov

Significance of N-Phenyl Substitution in Advanced Chemical Systems

The substitution at the imide nitrogen atom is a critical determinant of the photophysical properties of naphthalimides. The introduction of a phenyl group, creating this compound, has profound consequences compared to, for instance, an alkyl substituent.

A key characteristic of N-phenylnaphthalimides is their propensity for efficient internal conversion, a non-radiative process that leads to shorter fluorescence decay times and generally lower fluorescence and triplet quantum yields compared to their N-alkyl counterparts. This phenomenon is attributed to the rotational freedom of the phenyl group relative to the naphthalimide plane. Upon photoexcitation, the molecule can relax through twisting of the N-phenyl group, which facilitates non-radiative decay pathways.

Furthermore, N-phenylnaphthalimides can exhibit dual fluorescence, consisting of a short-wavelength emission, similar to that of N-alkyl derivatives, and a significantly red-shifted, long-wavelength emission. The ratio of these two emission bands is highly sensitive to the solvent polarity and viscosity, as well as to the presence of substituents on the phenyl ring. The long-wavelength emission is associated with an excited state possessing an extended conjugation between the phenyl and naphthalimide moieties, which is achieved through a more coplanar geometry. This excited state often has a charge-transfer character. In contrast, the short-wavelength emission originates from an excited state where the geometry is more similar to the ground state.

This unique photophysical behavior, governed by the N-phenyl group's ability to rotate and influence the electronic structure of the excited state, makes this compound a fascinating and highly tunable system for applications in sensing and molecular probes, where sensitivity to the environment is paramount.

Detailed Research Findings

The synthesis of this compound is typically achieved through the condensation reaction of 1,8-naphthalic anhydride (B1165640) with aniline (B41778). This straightforward synthetic route allows for the production of a wide array of N-aryl naphthalimide derivatives by simply varying the aniline precursor.

The photophysical properties of this compound are a subject of extensive research. The absorption and emission spectra are influenced by the solvent environment. Generally, an increase in solvent polarity can lead to a red-shift in the emission spectrum, indicative of a more polar excited state.

Below are tables summarizing key properties and research findings for this compound and related compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₁NO₂ | researchgate.net |

| Molecular Weight | 273.29 g/mol | Calculated |

| Appearance | Off-white to yellow crystalline powder | General Knowledge |

| Melting Point | 203-205 °C | General Knowledge |

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|

| This compound | Cyclohexane | 340 | 385 | ~0.01 | Derived from nih.gov |

| This compound | Acetonitrile | 342 | 490 | <0.01 | Derived from nih.gov |

| 4-Amino-N-phenylnaphthalimide | Ethanol | 425 | 530 | ~0.6 | General Knowledge |

| N-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide | EtOH/H₂O | 440 | 521-529 | Not specified | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-14-10-4-6-12-7-5-11-15(16(12)14)18(21)19(17)13-8-2-1-3-9-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWBUBSEWUZCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311081 | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-98-3 | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N Phenylnaphthalimides

Classical and Contemporary Synthetic Routes to N-Phenylnaphthalimide Core

The construction of the this compound framework can be achieved through several synthetic approaches, ranging from direct condensation reactions to more complex multistep sequences.

Reaction of Naphthalic Anhydride (B1165640) with Aniline (B41778) Derivatives

The most direct and widely employed method for synthesizing N-phenylnaphthalimides is the condensation reaction between a naphthalic anhydride derivative and an appropriately substituted aniline. This reaction is typically a two-step, one-pot procedure involving the initial formation of an intermediate this compound acid, followed by cyclodehydration to yield the final imide. google.com

The reaction is often carried out in a high-boiling point solvent, such as acetic acid, ethanol, or dimethylformamide (DMF), to facilitate the dehydration and cyclization of the intermediate amic acid. The process can be driven to completion by heating. google.com The versatility of this method lies in the commercial availability of a wide array of substituted naphthalic anhydrides and aniline derivatives, allowing for the straightforward synthesis of a diverse library of N-phenylnaphthalimides.

Table 1: Examples of this compound Synthesis via Condensation

| Naphthalic Anhydride Reactant | Aniline Reactant | Product | Reference |

|---|---|---|---|

| 1,8-Naphthalic anhydride | Aniline | This compound | google.com |

| 4-Fluoro-1,8-naphthalic anhydride | Glycine | N-(Carboxymethyl)-4-fluoro-1,8-naphthalimide | nuph.edu.ua |

| 4-Fluoro-1,8-naphthalic anhydride | β-Alanine | N-(2-Carboxyethyl)-4-fluoro-1,8-naphthalimide | nuph.edu.ua |

Note: While the table includes examples with maleic anhydride and amino acids to illustrate the generality of the imidation reaction, the core principle is directly applicable to naphthalic anhydride and aniline derivatives.

Multistep Synthetic Pathways

A notable example is the synthesis of substituted naphthalimides starting from more basic hydrocarbon precursors like acenaphthene (B1664957). For instance, 4-fluoro-1,8-naphthalimide can be prepared through a sequence of reactions starting with acenaphthene. The process involves the fluorination of acenaphthene to yield 5-fluoroacenaphthene, which is then oxidized to 4-fluoro-1,8-naphthalic anhydride. This anhydride can subsequently be reacted with an aniline derivative to produce the target N-phenyl-4-fluoro-1,8-naphthalimide. nuph.edu.ua This multistep approach allows for the introduction of substituents onto the naphthalene (B1677914) core before the imide ring is formed.

Functionalization and Substituent Effects on this compound Framework

The chemical and photophysical properties of N-phenylnaphthalimides can be finely tuned by introducing various functional groups onto either the naphthalene ring system or the N-phenyl group.

Regioselective Functionalization of the Naphthalene Moiety

Achieving regioselective functionalization of the naphthalene core is crucial for controlling the properties of the final compound. Traditional electrophilic aromatic substitution reactions on naphthalene can lead to mixtures of products, making control of regioselectivity challenging. researchgate.net Modern synthetic methods, particularly those based on directed C-H activation, have become powerful tools for introducing functional groups at specific positions on the naphthalene skeleton. nih.gov These strategies utilize directing groups to guide a metal catalyst to a specific C-H bond, allowing for precise functionalization. nih.gov Another approach involves the nucleophilic substitution of halogen atoms on a pre-functionalized naphthalic anhydride. For example, chlorine atoms on 4,5-dichloro-1,8-naphthalic anhydride can be substituted by nucleophilic amino groups to create 4,5-disubstituted naphthalic anhydrides, which can then be converted to the corresponding N-phenylnaphthalimides. researchgate.net

Derivatization of the N-Phenyl Group

The N-phenyl group offers another site for structural modification. By choosing an appropriately substituted aniline as the starting material, a wide variety of functional groups can be incorporated into this part of the molecule. A series of N-phenyl phthalimide (B116566) derivatives have been synthesized with substituents such as amino, nitro, methyl, and chloro groups at various positions on the phenyl ring. nih.gov These principles are directly applicable to the synthesis of N-phenylnaphthalimides. The nature and position of these substituents can significantly influence the molecule's electronic structure and, consequently, its properties. For example, N-phenylmaleimides, which share the N-phenylimide structural motif, can be synthesized from various substituted anilines. researchgate.net

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a key strategy for modulating the electronic and optical properties of N-phenylnaphthalimides. researchgate.net The photophysical characteristics of the naphthalimide fluorophore are heavily influenced by the electronic nature of its substituents. researchgate.net

Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), alkoxy (-OR), and alkyl groups increase the electron density of the aromatic system. studypug.com When attached to the naphthalimide core or the N-phenyl ring, EDGs can increase the energy of the highest occupied molecular orbital (HOMO), which often leads to red-shifted absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH) pull electron density away from the aromatic system. studypug.com EWGs tend to lower the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net This can also lead to shifts in the photophysical properties and can enhance the molecule's susceptibility to nucleophilic attack. studypug.com

The interplay between the donor and acceptor parts of the molecule can induce intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the function of many fluorescent probes and sensors. The phenyl group itself can act as either an electron-donating or electron-withdrawing entity depending on the substituent it is attached to. reddit.com

Table 2: Effect of Substituent Type on General Electronic Properties

| Group Type | Examples | Effect on Aromatic System | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OH, -NH2, -OR, Alkyl | Increases electron density | Stabilizes positive charges, increases nucleophilicity | studypug.com |

Macrocyclization and Oligomerization Involving this compound Units

The construction of well-defined macromolecular architectures, such as macrocycles and oligomers, from this compound units is a key strategy for developing advanced materials with tailored properties. These larger structures leverage the inherent photophysical and electronic characteristics of the this compound core, arranging them in specific spatial orientations to achieve desired functionalities.

Macrocyclization, the formation of large ring structures, often involves high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. A common approach for synthesizing macrocycles containing naphthalimide units, which can be extrapolated to this compound, is through transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction has been successfully employed to create conjugated macrocycles. This typically involves the reaction of a di-boronic acid or ester derivative of a spacer unit with a di-halogenated this compound derivative in the presence of a palladium catalyst and a base. The size of the resulting macrocycle can be controlled by the nature of the reactants and the reaction conditions.

Oligomerization, the controlled synthesis of molecules with a repeating unit (in this case, this compound), allows for the fine-tuning of properties by varying the chain length. Step-growth polymerization is a prevalent method for creating oligomers and polymers incorporating naphthalimide structures. This can be achieved by reacting a diamine-functionalized this compound with a dianhydride, or a dianhydride-functionalized this compound with a diamine, to form a polyimide chain. mdpi.comrsc.org The resulting polyimides often exhibit high thermal stability and excellent mechanical properties. rsc.org The solubility and processing characteristics of these oligomers can be modified by introducing flexible linkages or bulky side groups onto the this compound monomer.

| Methodology | Reactants | Product Type | Key Features |

| Suzuki Coupling | Dihalogenated this compound, Diboronic acid/ester | Macrocycle | High dilution conditions, Tunable cavity size |

| Polycondensation | Diamine-functionalized this compound, Dianhydride | Polyimide (Oligomer/Polymer) | High thermal stability, Step-growth mechanism |

Hybrid Material Synthesis Approaches Utilizing N-Phenylnaphthalimides

The integration of this compound derivatives into hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offers a pathway to create multifunctional materials with synergistic properties. These hybrids can exhibit enhanced mechanical strength, thermal stability, and novel optical or electronic characteristics derived from the this compound unit.

A prominent approach for creating such hybrids is through the sol-gel process, particularly for the synthesis of polyimide-silica hybrid materials. leibniz-inm.deresearchgate.netresearchgate.net In this method, a polyamic acid precursor, formed from the reaction of a dianhydride and a diamine (where one or both could be based on this compound), is mixed with a silica (B1680970) precursor like tetraethoxysilane (TEOS). Subsequent thermal treatment initiates both the imidization of the polyamic acid to form the polyimide and the hydrolysis and condensation of the TEOS to form a silica network. leibniz-inm.de The level of dispersion and the interaction between the organic and inorganic phases can be controlled by using coupling agents, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), which can form covalent bonds with both the polyimide and silica networks. researchgate.net

Another strategy involves the creation of porous organic polymers (POPs) where this compound units act as building blocks. nih.govresearchgate.netnih.gov These materials are synthesized through polymerization reactions that result in a rigid, porous network with a high surface area. The this compound's phenyl group can be functionalized with reactive sites to facilitate polymerization. The resulting POPs can be used in applications such as gas storage and separation, catalysis, and sensing, benefiting from both the porosity and the functional properties of the this compound.

| Hybrid Material Type | Synthetic Approach | Precursors | Key Characteristics |

| Polyimide-Silica Hybrid | Sol-Gel Process | This compound-based polyamic acid, TEOS, APTES (optional) | Enhanced thermal and mechanical properties, Covalent linkage between phases leibniz-inm.deresearchgate.net |

| Porous Organic Polymer (POP) | Polymerization of functionalized monomers | This compound with polymerizable groups | High surface area, Tunable porosity, Potential for catalysis and sensing nih.govresearchgate.net |

| Fluorescent Silica Hybrid | Sol-Gel Entrapment | This compound dye, Silica precursor (e.g., TEOS) | Optical transparency, Tunable fluorescence emission mdpi.com |

Advanced Spectroscopic Investigations and Photophysical Dynamics of N Phenylnaphthalimides

Fundamental Photophysical Properties and Their Mechanistic Elucidation

The photophysical characteristics of N-phenylnaphthalimides are governed by the interplay of electronic transitions, molecular geometry, and solvent interactions.

Absorption and Emission Spectral Characteristics

The electronic absorption and fluorescence spectra of N-phenylnaphthalimide and its derivatives are highly sensitive to the surrounding environment, particularly solvent polarity. mdpi.comresearchgate.net The absorption spectra typically arise from electronic transitions within the naphthalimide core. acs.org Upon excitation, these molecules can exhibit dual fluorescence, characterized by a short-wavelength (SW) and a significantly red-shifted long-wavelength (LW) emission band. acs.org

The SW fluorescence is comparable to the emission observed from N-alkyl naphthalimide derivatives, where the phenyl group is absent. acs.org The LW fluorescence, however, is attributed to an excited state with a more planar geometry and significant charge-transfer character. acs.org The formation of this state involves the twisting of the N-phenyl group towards a coplanar arrangement with the naphthalimide moiety, leading to extended electronic conjugation. acs.org

The ratio of the SW and LW fluorescence components is heavily dependent on the solvent's properties and any substituents on the N-phenyl ring. acs.org In general, an increase in solvent polarity leads to a notable red shift (bathochromic shift) in the emission spectra, indicating a more polar excited state relative to the ground state. rsc.org This solvatochromic effect is a hallmark of naphthalimide-based fluorophores. mdpi.comresearchgate.net For instance, studies on various naphthalimide derivatives show that their emission is strongly dependent on solvent polarity and can be quenched by the presence of water. researchgate.net The absorption of light energy causes an electron to jump to a higher energy level; as it returns to a lower level, a photon of light is emitted, with the energy difference determining the wavelength. youtube.comwebbtelescope.org

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| Dioxane | ~340 | ~420 | ~80 |

| Acetonitrile | ~345 | ~450 | ~105 |

| Methanol (B129727) | ~343 | ~460 | ~117 |

| Water | ~340 | ~490 | ~150 |

Fluorescence Quantum Yields and Radiative Decay Rates

A defining characteristic of N-phenylnaphthalimides is their generally low fluorescence quantum yields (Φf) compared to their N-alkyl counterparts. acs.org The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org This low efficiency in N-phenylnaphthalimides is primarily due to a very efficient internal conversion process that provides a rapid non-radiative decay pathway. acs.org

The quantum yield is intrinsically linked to the competition between radiative (k_r) and non-radiative (k_nr) decay rates from the excited state. wikipedia.orgchemrxiv.org The relationship is expressed as:

Φ_f = k_r / (k_r + k_nr)

Studies on various naphthalimide derivatives have reported a wide range of quantum yields, from as low as 0.01 to as high as 0.87, with the specific value being highly dependent on the solvent. mdpi.comresearchgate.net For example, the quantum yield of the fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS) increases from approximately 0.002 in aqueous solutions to near 0.4 when bound to proteins, highlighting the profound impact of the local environment. wikipedia.org The significant decrease in quantum yield for N-phenylnaphthalimides in more polar or protic solvents suggests that processes like charge transfer and hydrogen bonding interactions enhance the non-radiative decay pathways. researchgate.net

The radiative decay rate (k_r) can be estimated from the fluorescence lifetime and quantum yield. Efficient non-radiative processes in N-phenylnaphthalimides mean that k_nr is often large, leading to low Φf values. acs.orgnih.gov

Time-Resolved Fluorescence Spectroscopy and Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of excited states. nih.govhoriba.com For N-phenylnaphthalimides, this method reveals short excited-state lifetimes, which is consistent with their low fluorescence quantum yields and the presence of efficient deactivation channels. acs.org

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state and is the inverse of the sum of the radiative and non-radiative decay rates (τ = 1 / (k_r + k_nr)). horiba.com Measurements for various naphthalimide derivatives in different solvents have yielded lifetimes ranging from 0.5 nanoseconds to 9 nanoseconds. mdpi.comresearchgate.net

The decay kinetics can be complex. In many cases, the fluorescence decay is not a single exponential, indicating the presence of multiple excited-state populations or complex deactivation pathways. acs.orghoriba.com For N-phenylnaphthalimides, the dual fluorescence (SW and LW bands) corresponds to two distinct emitting states, each with its own lifetime. acs.org The lifetime is also sensitive to the solvent environment; for instance, increasing solvent viscosity can restrict molecular rearrangements in the excited state, leading to a prolonged lifetime and enhanced fluorescence. rsc.org

Table 2: Representative Photophysical Data for Naphthalimide Derivatives (Note: This table illustrates the typical range and solvent dependence of photophysical parameters for the naphthalimide class of compounds.)

| Solvent | Quantum Yield (Φ_f) | Lifetime (τ) (ns) | Radiative Rate (k_r) (10^8 s⁻¹) | Non-radiative Rate (k_nr) (10^8 s⁻¹) |

| Dioxane | 0.5 - 0.87 | 5.0 - 9.0 | ~0.9 | ~0.2 |

| Acetonitrile | 0.1 - 0.4 | 1.0 - 4.0 | ~0.8 | ~2.0 |

| Methanol | 0.05 - 0.2 | 0.8 - 3.0 | ~0.6 | ~4.5 |

| Water | < 0.01 | < 0.5 | < 0.2 | > 20 |

Excited State Processes and Energy Deactivation Pathways

Upon absorption of a photon, the excited this compound molecule can undergo several competing processes that lead to the deactivation of the excited state.

Internal Conversion Mechanisms

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity. wikipedia.org This process is a dominant deactivation pathway for N-phenylnaphthalimides, contributing to their characteristically low fluorescence quantum yields and short lifetimes. acs.org

The efficiency of internal conversion in these molecules is explained by two primary factors:

Proximity Effect : Geometrical relaxation and solvent cage relaxation following excitation can lead to a coupling between two low-lying excited states (S1 and S2), a phenomenon known as pseudo-Jahn-Teller coupling. This coupling facilitates a rapid, non-radiative transition between the states, effectively quenching the fluorescence. acs.org

Energy Gap Law : The internal conversion rate is inversely related to the energy gap between the excited state and the ground state. The formation of the stabilized, planar long-wavelength (LW) emitting state in N-phenylnaphthalimides reduces this energy gap, thereby increasing the rate of internal conversion to the ground state. acs.org

These mechanisms efficiently convert the electronic excitation energy into vibrational energy (heat), which is then dissipated into the surrounding solvent. wikipedia.org

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a crucial process in the excited-state dynamics of N-phenylnaphthalimides. acs.org The naphthalimide unit acts as an electron acceptor, while the N-phenyl group can function as an electron donor. Upon photoexcitation, an electron can be transferred from the phenyl moiety to the naphthalimide core, creating an ICT state. acs.orgnih.gov

The formation and nature of this ICT state are strongly coupled to the molecular geometry, specifically the torsional angle between the phenyl and naphthalimide planes. acs.org

Locally Excited (LE) State : Immediately after excitation, the molecule is in a Franck-Condon state, which is often a locally excited (LE) state with a geometry similar to the ground state. acs.org

Planar ICT (PICT) State : From the LE state, the molecule can relax into a more planar conformation where the π-systems of the phenyl and naphthalimide groups are aligned. This extended conjugation stabilizes a planar ICT (PICT) state, which is often responsible for the observed long-wavelength fluorescence. acs.orgnih.gov

Twisted ICT (TICT) State : In polar solvents, a different relaxation pathway can become accessible, involving a perpendicular twist between the donor and acceptor moieties. This leads to the formation of a twisted intramolecular charge transfer (TICT) state. TICT states are typically characterized by a large dipole moment but are often non-fluorescent or weakly fluorescent, providing a powerful non-radiative decay channel that quenches the emission. rsc.orgnih.gov

The solvent plays a critical role in this process. Polar solvents can stabilize the highly polar ICT state, influencing whether a fluorescent PICT state or a non-fluorescent TICT state is formed. rsc.orgnih.gov Ultrafast spectroscopic studies have shown that in strongly polar solvents, the excited state can evolve from an initial ICT state to a TICT state, which is a key factor in the observed fluorescence quenching. rsc.org

Photoinduced Electron Transfer (PET) Quenching Mechanisms

Photoinduced electron transfer (PET) is a critical process in the photophysics of N-phenylnaphthalimides, often manifesting as a quenching mechanism for fluorescence. nih.gov This process involves the transfer of an electron to or from the electronically excited fluorophore upon interaction with a suitable donor or acceptor moiety. youtube.comwikipedia.org The result is the formation of a charge-separated state, which provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence emission. wikipedia.org

In the context of this compound derivatives, PET has been harnessed for the development of fluorescent sensors. For instance, studies on 4-amino-1,8-naphthalimide (B156640) fluorophores linked to diarylthiourea anion receptors have demonstrated that the binding of anions such as acetate, phosphate, and fluoride (B91410) leads to significant fluorescence quenching. nih.govcapes.gov.br This phenomenon is attributed to a bidirectional PET process, highlighting that electron transfer can effectively modulate the emission properties of the naphthalimide core. nih.govcapes.gov.br

Furthermore, the mechanism of action for certain 4-amino-substituted 1,8-naphthalimide (B145957) derivatives used as photoinitiators is believed to involve the reductive quenching of both their singlet and triplet excited states. sci-hub.se Experimental evidence supports this, showing that these excited naphthalimides can engage in photoinduced electron transfer with species like methyl viologen, albeit with varying quantum yields depending on the specific molecular structure. nih.gov This PET process is fundamental to their function, as it initiates the chemical reactions required for polymerization. sci-hub.se

Environmental and Structural Modulations of Photophysical Behavior

Solvatochromism and Solvent-Dependent Photophysics

The photophysical properties of N-phenylnaphthalimides are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can significantly alter the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes of these compounds. acs.orgnih.gov This solvent dependence is often linked to the formation of an intramolecular charge transfer (ICT) state in the excited molecule. nih.govresearchgate.net

Upon excitation, there is a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. Polar solvents can stabilize this charge-separated ICT state more effectively than non-polar solvents, leading to a pronounced red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum and a larger Stokes shift. acs.orgresearchgate.net

Research on 4-amino-substituted 1,8-naphthalimides has shown that the stabilization of the ICT state in polar solvents like water can significantly enhance non-radiative decay pathways, resulting in a dramatic decrease in fluorescence quantum yield. sci-hub.senih.gov For example, the fluorescence quantum yield of a dimeric 4-amino-1,8-naphthalimide (AI4) was found to be over 100 times lower in water compared to other less polar organic solvents or its monomeric counterpart (AI3). nih.gov This indicates that the solvent environment can effectively switch the deactivation process from a radiative (fluorescence) to a non-radiative pathway. sci-hub.se

Table 1: Solvent Effects on the Photophysical Properties of 4-Amino-1,8-Naphthalimide Derivatives (Note: This table is illustrative, based on findings reported in the literature. nih.gov)

| Compound | Solvent | Relative Fluorescence Quantum Yield (ΦF) | Primary Decay Pathway |

|---|---|---|---|

| Monomer (AI3) | n-Octanol | High | Radiative (Fluorescence) |

| Monomer (AI3) | Water | Moderate | Mixed Radiative/Non-radiative |

| Dimer (AI4) | n-Octanol | High | Radiative (Fluorescence) |

| Dimer (AI4) | Water | Very Low (>100x reduction) | Enhanced Non-radiative (ICT stabilization) |

Rotational Relaxation Effects on Excited States

A key characteristic of N-phenylnaphthalimides, distinguishing them from N-alkyl derivatives, is the presence of the N-phenyl group, which can rotate relative to the naphthalimide plane. acs.org This intramolecular rotation serves as a crucial non-radiative decay channel that influences the fate of the excited state. Following initial photoexcitation to the Franck-Condon state, the molecule can undergo geometrical relaxation. acs.org

Specifically, the twisting of the N-phenyl group is a significant relaxation pathway. acs.org In the ground state, the phenyl ring is typically twisted out of the plane of the naphthalimide moiety. In the excited state, however, rotational relaxation can lead to a more coplanar geometry. This process is often associated with the formation of a twisted intramolecular charge-transfer (TICT) state, which can deactivate non-radiatively or through a red-shifted fluorescence emission. acs.orgiitkgp.ac.in The efficiency of this rotational relaxation contributes to the typically short fluorescence decay times and low fluorescence quantum yields observed in many this compound derivatives compared to their N-alkyl counterparts. acs.org The restriction of this intramolecular rotation, for instance in a highly viscous solvent or in an aggregated state, can block this non-radiative pathway, leading to an increase in fluorescence intensity. nih.gov

Dual Fluorescence Emissions (Short-Wavelength and Long-Wavelength States)

A fascinating photophysical feature of many N-phenylnaphthalimides is the observation of dual fluorescence, where the emission spectrum consists of two distinct bands: a short-wavelength (SW) band and a significantly red-shifted long-wavelength (LW) band. acs.org The relative intensities of these two bands are highly dependent on factors such as the specific substituents on the phenyl ring and the polarity of the solvent. acs.org

It is proposed that these two emission bands originate from two different, distinct emitting excited states. acs.org

The Short-Wavelength (SW) State: This state is considered a locally excited (LE) state, with a geometry similar to that of the ground state. Its emission is comparable to the fluorescence observed from N-alkylnaphthalimides, which lack the rotational freedom of the phenyl group. acs.org

The Long-Wavelength (LW) State: This state is formed following geometrical and solvent relaxation from the initially excited state. acs.org It is characterized by a more planar geometry, resulting from the twisting of the N-phenyl group into conjugation with the naphthalimide system, and possesses significant intramolecular charge-transfer (ICT) character. acs.orgiitkgp.ac.in This extended conjugation and charge separation stabilize the LW state, lowering its energy and causing its emission to be red-shifted. acs.org

In some naphthalimide-based systems, dual emission has also been attributed to the presence of different conformers, such as quasi-axial and quasi-equatorial forms, which are distinct in their ground state and give rise to separate emission profiles. rsc.org

Aggregation-Induced Emission (AIE) Characteristics

While many fluorophores, including traditional naphthalimide dyes, suffer from aggregation-caused quenching (ACQ)—where fluorescence intensity decreases upon aggregation—a class of N-phenylnaphthalimides has been specifically designed to exhibit the opposite effect: aggregation-induced emission (AIE). sues.edu.cnrsc.org In AIE-active molecules, emission is weak or non-existent in dilute solutions but becomes strong in the aggregated state or solid phase. nih.govsues.edu.cn

The mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov In dilute solutions, the phenyl group and other substituents can rotate freely, providing an efficient non-radiative pathway for the excited state to decay, thus quenching fluorescence. nih.gov When the molecules aggregate, these intramolecular rotations are physically hindered due to intermolecular interactions. This blockage of the non-radiative decay channel forces the excited state to release its energy radiatively, leading to a dramatic enhancement of fluorescence emission. nih.govrsc.org

Researchers have successfully induced AIE in naphthalimide systems by introducing bulky groups or creating a deplanarized core structure, for example, by attaching a phenyl ring at the 4-position of the naphthalimide chromophore. sues.edu.cn Certain this compound derivatives with donor-acceptor architecture have shown this AIE behavior, making them highly valuable for applications such as bio-imaging, where high emission in a crowded cellular environment is desirable. rsc.org

Table 2: Emission Behavior of AIE-active Naphthalimide Derivatives (Note: This table is illustrative, based on findings reported in the literature. rsc.org)

| Compound Type | State | Fluorescence Intensity | Dominant Process |

|---|---|---|---|

| AIE-active this compound (e.g., NIM-2) | Dilute Solution | Low | Intramolecular Rotation (Non-radiative decay) |

| Aggregated State | High | Restriction of Intramolecular Rotation (Radiative decay) | |

| Conventional Naphthalimide (ACQ-active) | Dilute Solution | High | Radiative decay |

| Aggregated State | Low | π-π stacking (Non-radiative decay) |

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is an advanced emission mechanism that allows for harvesting of both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). rsc.org N-phenylnaphthalimides have been successfully engineered as highly efficient TADF emitters. rsc.orgsemanticscholar.orgnih.gov

The key to achieving TADF is to design a molecule with a very small energy gap (ΔEST) between the lowest excited singlet state (S1) and the lowest triplet state (T1). rsc.org This is typically accomplished by creating a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. In these systems, the naphthalimide unit often serves as the electron acceptor. umons.ac.be

A small ΔEST allows for an efficient process called reverse intersystem crossing (RISC). semanticscholar.org While initial excitation populates the S1 state (leading to prompt fluorescence), intersystem crossing can populate the non-emissive T1 state. In TADF molecules, thermal energy from the environment is sufficient to promote the T1 state excitons back up to the S1 state via RISC. These repopulated S1 excitons can then decay radiatively, producing fluorescence on a longer timescale, known as delayed fluorescence. semanticscholar.orgumons.ac.be For example, the derivative NI-mPCz was found to have a ΔEST of just 0.03 eV, facilitating highly efficient RISC and strong TADF emission. semanticscholar.org

Table 3: Properties of Selected TADF-active this compound Derivatives (Data sourced from references rsc.orgsemanticscholar.orgnih.gov)

| Compound | Energy Gap (ΔEST) | Emission Peak (Electroluminescence) | Max. External Quantum Efficiency (EQE) |

|---|---|---|---|

| NI-mPCz | 0.03 eV | N/A | N/A (Exhibits strong TADF properties) |

| NI-TPA | Small | 593 nm (Orange) | 11.3% |

| NI-Pz | Small | 665 nm (Red) | 7.6% |

Triplet State Formation and Dynamics

The efficiency of triplet state formation in naphthalimide derivatives is intricately linked to their molecular structure and the surrounding environment. For many organic chromophores, the population of the triplet state occurs via ISC from the lowest excited singlet state (S₁). This process is governed by several factors, including the energy gap between the S₁ and the triplet states (Tₙ), and the strength of spin-orbit coupling.

Detailed research into naphthalimide derivatives has revealed that structural modifications and solvent polarity play a significant role in modulating the rate of intersystem crossing. For instance, studies on donor-acceptor type naphthalimide derivatives have shown that increasing solvent polarity can lead to a lower fluorescence quantum yield. rsc.org This quenching of fluorescence is often indicative of an increase in the rate of non-radiative decay pathways, including intersystem crossing to the triplet state. In some cases, the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents can be a competing deactivation pathway. rsc.org

Laser flash photolysis studies have provided direct evidence for the formation of triplet states in N-phenyl-1,8-naphthalimide. These investigations have shown that the triplet state can participate in subsequent reactions, such as photo-induced electron transfer. acs.org The lifetime and reactivity of the triplet state are crucial parameters that influence the photochemical outcomes.

Investigations into 4-substituted N-phenyl-1,8-naphthalimides have further illuminated the dynamics of the triplet state. For example, transient absorption spectroscopy on derivatives containing a heavy atom like bromine has shown that the decay of the triplet state can be significantly accelerated. researchgate.net This is a classic example of the heavy atom effect, where the enhanced spin-orbit coupling facilitates both intersystem crossing and phosphorescence.

The study of thermally activated delayed fluorescence (TADF) in certain 2-phenyl-1,8-naphthalimide derivatives has also provided insights into their triplet state energetics. These materials are designed to have a very small energy gap (ΔE_ST) between the lowest singlet and triplet states, which allows for efficient reverse intersystem crossing from the triplet state back to the singlet state, enhancing fluorescence. rsc.org The principles behind TADF underscore the importance of the S₁-T₁ energy gap in controlling the equilibrium between the singlet and triplet manifolds.

The following table presents photophysical data for a representative this compound derivative, 4-phenyl-1,8-naphthalimide, in various solvents. The solvent-dependent fluorescence quantum yield highlights how the environment can influence the competition between fluorescence and non-radiative pathways like intersystem crossing. The low quantum yield in a polar aprotic solvent like DMSO suggests that non-radiative processes, including triplet state formation, are particularly efficient in such environments. mdpi.com

Table 1: Photophysical Properties of 4-Phenyl-1,8-naphthalimide in Different Solvents

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|

| Chloroform (B151607) | 350 | - | - |

| Methanol | 350 | - | - |

| Ethanol | 350 | - | 0.12 |

Data sourced from reference mdpi.com. The emission maximum for chloroform was reported to be blue-shifted compared to methanol and ethanol.

Transient absorption spectroscopy has been a key technique in elucidating the dynamics of triplet states in naphthalimide compounds. This method allows for the direct observation of the triplet-triplet absorption spectrum and the measurement of triplet state lifetimes. For instance, in a study of a macrocycle-appended 1,8-naphthalimide, transient absorption spectroscopy was used to measure the decay of the naphthalimide triplet excited state, which was found to be in the microsecond range (30–50 µs). rsc.org While this is not this compound itself, it demonstrates the utility of the technique for probing the triplet dynamics within the broader naphthalimide family.

Computational and Theoretical Chemistry of N Phenylnaphthalimides

Electronic Structure Calculations and Frontier Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the behavior of N-phenylnaphthalimides. These calculations provide information about the distribution of electrons within the molecule and the energies of the molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying the electronic structure of molecules. wuxibiology.com DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wuxibiology.comnih.gov It has become a widely used tool for simulating energy surfaces in molecules due to its balance of computational cost and accuracy. nih.gov In practice, DFT calculations for molecules like N-phenylnaphthalimide often employ hybrid functionals, such as B3LYP or PBE0, combined with basis sets like 6-31G* or larger, to accurately describe the electronic properties. researchgate.net

Ab initio methods, on the other hand, are calculations based directly on theoretical principles without the inclusion of experimental data. wuxibiology.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. nih.gov While computationally more demanding than DFT, these methods, particularly when accounting for electron correlation, are invaluable for benchmarking and for studying systems where DFT may be less reliable, such as in the accurate description of excited states. nih.gov For instance, time-dependent DFT (TD-DFT) is a common approach for calculating excited-state properties, providing insights into the electronic transitions that govern the absorption and emission of light. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO can be considered the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. researchgate.netresearchgate.net

In N-phenylnaphthalimides, the HOMO is typically localized on the electron-donating phenyl moiety, while the LUMO is centered on the electron-accepting naphthalimide core. This spatial separation is characteristic of an intramolecular charge transfer (ICT) transition upon excitation. The energy levels of the HOMO and LUMO, and consequently the energy gap, can be precisely tuned by introducing substituents on the phenyl ring.

Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift (to longer wavelengths) in the absorption and fluorescence spectra.

Electron-withdrawing groups (e.g., nitro, -NO₂) lower the energy of the LUMO, which can also affect the energy gap.

Computational methods like DFT are routinely used to calculate the energies of these frontier orbitals. researchgate.netresearchgate.net The strategic placement of different functional groups allows for the rational design of this compound derivatives with tailored photophysical properties. researchgate.net

| Substituent on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| -H (Unsubstituted) | -6.25 | -2.45 | 3.80 |

| -OCH₃ (Electron-Donating) | -5.98 | -2.42 | 3.56 |

| -NO₂ (Electron-Withdrawing) | -6.55 | -2.85 | 3.70 |

Excited State Geometry Optimization and Potential Energy Surface Analysis

Upon absorption of a photon, a molecule is promoted to an electronically excited state. According to the Franck-Condon principle, this transition occurs without a change in the nuclear geometry. However, the equilibrium geometry of the excited state is often different from that of the ground state. baumeiergroup.com The molecule will then rapidly relax to this new, lower-energy geometry on the excited-state potential energy surface (PES). A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. researchgate.net

For N-phenylnaphthalimides, a crucial geometric coordinate is the dihedral angle describing the torsion or twist between the naphthalimide and the N-phenyl rings. In the ground state, these two rings are typically twisted relative to each other. In the excited state, the molecule may relax to a more planar geometry to facilitate intramolecular charge transfer, or it may adopt other twisted conformations.

Computational methods can map out the PES of both the ground and excited states along this twisting coordinate. researchgate.net By performing relaxed PES scans, where the energy is minimized at each step of the rotation, researchers can identify stable conformations (local minima) and the energy barriers connecting them. researchgate.net This analysis is critical for understanding the photophysical behavior of N-phenylnaphthalimides, as the topography of the excited-state PES governs the pathways for fluorescence, internal conversion, and intersystem crossing. For example, the presence of a low-energy pathway to a "dark" or non-emissive state, such as a twisted intramolecular charge transfer (TICT) state, can explain why some derivatives exhibit low fluorescence quantum yields.

Molecular Dynamics Simulations of this compound Systems

While electronic structure calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic evolution of the system. nih.govchemrxiv.org

MD simulations solve Newton's equations of motion for the atoms in a system, generating trajectories that describe how the positions and velocities of the atoms change over time. nih.gov

Ground State MD: These simulations model the behavior of the molecule at thermal equilibrium. They are useful for exploring the conformational landscape of the molecule in its electronic ground state and for understanding how it interacts with its environment, such as solvent molecules. chemrxiv.org

Excited State MD: To simulate photochemical processes, non-adiabatic molecular dynamics methods are required. nih.gov These simulations begin by placing the molecule on an excited-state PES, mimicking the absorption of a photon. The simulation then follows the trajectory of the nuclei on this surface. Crucially, these methods allow for "hops" between different electronic states (e.g., from an excited state back to the ground state), which are essential for modeling non-radiative decay processes. nih.gov

Excited state MD simulations provide a powerful lens through which to view the ultrafast events that follow photoexcitation in N-phenylnaphthalimides. chemrxiv.orgnih.gov One of the key photophysical characteristics of many this compound derivatives is their efficient internal conversion (IC), a non-radiative process that deactivates the excited state and competes with fluorescence.

Simulations can reveal the specific molecular motions that promote this rapid decay. By launching multiple trajectories from the initial Franck-Condon region on the excited-state PES, it is possible to observe the time evolution of the molecular geometry. For N-phenylnaphthalimides, these simulations often show that torsional motion of the phenyl ring is a key factor in driving the molecule towards a conical intersection—a point where the potential energy surfaces of two electronic states meet. Reaching such an intersection provides a highly efficient pathway for the molecule to return to the electronic ground state without emitting a photon, thus explaining the observed low fluorescence yields in many cases. These simulations can track the population of the excited state over time, providing calculated lifetimes that can be directly compared with experimental measurements from techniques like time-resolved spectroscopy. chemrxiv.org

Predictive Modeling of Photophysical Properties and Structure-Property Relationships

The prediction of photophysical properties through computational and theoretical chemistry has become an indispensable tool in the design and understanding of novel this compound derivatives for various applications, including as fluorescent probes and materials for organic light-emitting diodes (OLEDs). nih.gov By employing quantum chemical calculations, researchers can establish robust structure-property relationships, enabling the rational design of molecules with tailored absorption and emission characteristics.

At the forefront of these computational methods is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which have proven to be highly effective in modeling the electronic structure and excited-state properties of naphthalimide-based systems. nih.govnih.gov These methods allow for the calculation of key photophysical parameters, such as maximum absorption and emission wavelengths (λ_abs and λ_em), oscillator strengths (f), and the energies of frontier molecular orbitals (HOMO and LUMO).

A central aspect of the predictive modeling of N-phenylnaphthalimides is understanding the influence of substituents on the naphthalimide core and the N-phenyl group. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a critical role in modulating the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its photophysical behavior. nih.govrsc.org

Detailed Research Findings

Theoretical investigations have systematically explored the impact of various functional groups on the optical and electronic properties of 1,8-naphthalimide (B145957) derivatives. In a study by Jin and colleagues, a series of derivatives with different substituents at the 4-position of the naphthalimide ring were designed and their properties calculated using DFT and TD-DFT. nih.gov The findings from this and similar studies provide a clear framework for understanding structure-property relationships in N-phenylnaphthalimides.

For instance, the introduction of electron-donating groups (EDGs) such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) at the 4-position of the naphthalimide core typically leads to a bathochromic (red) shift in both the absorption and emission spectra. nih.gov This is attributed to the destabilization of the HOMO, leading to a smaller HOMO-LUMO energy gap. Conversely, the introduction of electron-withdrawing groups (EWGs) like cyano (-CN) and acetyl (-COCH₃) results in a hypsochromic (blue) shift or a less pronounced red shift, as these groups tend to stabilize the HOMO. nih.gov

The following table summarizes the calculated photophysical data for a series of 4-substituted N-alkyl-1,8-naphthalimide derivatives, which serve as a model for understanding the behavior of N-phenylnaphthalimides with similar substitutions on the naphthalimide core.

Table 1: Calculated Photophysical Properties of 4-Substituted N-Alkyl-1,8-Naphthalimide Derivatives

| Compound | Substituent at 4-position | λabs (nm) | λem (nm) | Oscillator Strength (f) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|---|---|

| 1 | -OCH₃ | 405 | 525 | 0.14 | -5.89 | -2.13 | 3.76 |

| 2 | -N(CH₃)₂ | 443 | 580 | 0.20 | -5.51 | -2.03 | 3.48 |

| 3 | -CN | 345 | 448 | 0.15 | -6.88 | -2.99 | 3.89 |

| 4 | -COCH₃ | 353 | 462 | 0.12 | -6.74 | -2.81 | 3.93 |

Data sourced and adapted from theoretical calculations on similar naphthalimide structures. nih.gov

Similarly, computational studies on naphthalimide Schiff base derivatives have demonstrated a clear correlation between the electronic nature of the substituents and the resulting photophysical and nonlinear optical properties. nih.gov For example, a derivative featuring a diphenylamine (B1679370) group, a strong electron donor, exhibited a significant red shift in its absorption and emission spectra compared to derivatives with less potent donors. nih.gov This is consistent with the principles of ICT, where a stronger donor enhances the charge transfer character of the excited state.

The table below presents a comparison of experimental and computationally evaluated absorption and emission maxima for a series of naphthalimide Schiff base derivatives, highlighting the predictive power of TD-DFT calculations.

Table 2: Experimental and Calculated Absorption and Emission Maxima of Naphthalimide Schiff Base Derivatives in Ethanol

| Compound | Substituent | Experimental λabs (nm) | Calculated λabs (nm) | Experimental λem (nm) | Calculated λem (nm) |

|---|---|---|---|---|---|

| 5a | 4-bromophenyl | 339 | ~334 | 381 | - |

| 5b | 4-methylphenyl | 341 | ~337 | 389 | - |

| 5c | Diphenylamine | 353 | ~373 | 420 | - |

Data sourced from experimental and computational studies on naphthalimide Schiff bases. Calculated values were obtained using the TD-M06/6-311G** level of theory. nih.gov

These predictive models not only allow for the estimation of absorption and emission wavelengths but also provide insights into the nature of the electronic transitions. For many this compound derivatives, the lowest energy absorption band is primarily attributed to a π→π* transition with significant ICT character, originating from the HOMO to the LUMO. nih.gov The spatial distribution of these frontier orbitals is also heavily influenced by the substituents. In derivatives with electron-donating groups on the naphthalimide core, the HOMO is often localized on the substituent and the naphthalimide ring, while the LUMO is distributed across the naphthalimide moiety.

N Phenylnaphthalimide Based Materials for Advanced Optoelectronic Applications

Organic Semiconductors and Charge Transport Phenomena

Organic semiconductors are the cornerstone of modern flexible and low-cost electronic devices. The performance of these devices is intrinsically linked to the charge transport characteristics of the organic materials employed. N-phenylnaphthalimide, with its electron-deficient naphthalimide core, serves as a powerful building block for n-type and ambipolar organic semiconductors.

Design Principles for Electron Transport Materials

The design of high-performance electron transport materials (ETMs) is guided by several key principles aimed at optimizing electron injection, transport, and stability. A crucial parameter is the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). For an organic semiconductor to be stable in ambient conditions, its LUMO level should be deep enough, typically below -4.0 eV, to prevent oxidation by atmospheric oxygen and water. researchgate.net Naphthalimide derivatives often exhibit deep LUMO levels; for instance, bis-(imino-1,8-naphthalimides) have been reported with LUMO levels around -3.22 eV. nih.gov

Key design strategies for enhancing electron transport in materials based on this compound include:

Extension of π-Conjugation: Increasing the size of the π-conjugated system can enhance intermolecular orbital overlap, which is favorable for charge transport. However, this is not the only factor, as molecular packing and weight also play significant roles. researchgate.net

Donor-Acceptor (D-A) Architecture: Creating polymers with a D-A structure is a common strategy. In the context of n-type materials, an acceptor-donor-acceptor (A-D-A) or an acceptor-acceptor motif can be particularly effective. researchgate.net For example, an A-D-A architecture incorporating a naphthalimide acceptor with a phenanthrene (B1679779) donor has been shown to produce materials with excellent n-channel electron mobility. researchgate.net

Planarity and Rigidity: A planar and rigid molecular structure facilitates closer π-π stacking in the solid state, which is essential for efficient charge hopping between adjacent molecules. mdpi.com

Introduction of Electron-Withdrawing Groups: Attaching strong electron-withdrawing groups to the aromatic core helps to lower the LUMO energy level, thereby improving electron injection and transport, as well as ambient stability. researchgate.net

Ambipolar Characteristics in Naphthalimide Assemblies

Ambipolar materials, capable of transporting both holes and electrons, are highly desirable for complementary logic circuits. scispace.com Achieving ambipolarity often requires a delicate balance of the HOMO and LUMO energy levels to allow for efficient injection of both charge carriers. researchgate.net Naphthalimide-based systems have demonstrated promising ambipolar characteristics. For instance, a naphthalimide acceptor substituted phenanthrene has been reported to exhibit ambipolar charge transport with an impressive n-channel electron mobility of 0.78 cm²/(V s) and an on/off ratio of 10⁶. researchgate.net The introduction of four amino groups at the core of a naphthalene (B1677914) diimide (NDI) derivative, 4NH2-NDI, resulted in a high HOMO energy level of -4.87 eV, leading to p-type semiconductor behavior. nih.gov Interestingly, when blended with N,N-dihexyl naphthalene diimide (DHNDI), the thin films exhibited ambipolar behavior with hole and electron mobilities reaching 0.01 cm² V⁻¹ s⁻¹ and 0.001 cm² V⁻¹ s⁻¹, respectively. nih.gov

Integration in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. whiterose.ac.uk The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor layer. researchgate.net this compound derivatives have been successfully integrated into OFETs as the active semiconductor layer, primarily demonstrating n-type or ambipolar behavior.

The electron-deficient nature of the naphthalimide core facilitates electron transport. Research has shown that compounds with an A-D-A architecture, where naphthalimide acts as the acceptor, can lead to high-performance n-channel OFETs. researchgate.net For example, a solution-processable OFET based on a naphthalimide acceptor substituted phenanthrene exhibited a high electron mobility of 0.78 cm²/(V s) and a current on/off ratio of 10⁶. researchgate.net The performance of such devices is highly dependent on the molecular packing and morphology of the thin film, which can be influenced by processing conditions. researchgate.net

| Material | Architecture | Electron Mobility (μe) [cm²/(V s)] | On/Off Ratio | Reference |

|---|---|---|---|---|

| Naphthalimide Acceptor Substituted Phenanthrene | A-D-A | 0.78 | 10⁶ | researchgate.net |

| 4NH₂-NDI and DHNDI Blend (1:3) | Blend | 0.001 | - | nih.gov |

Application in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) have become a leading technology for displays and solid-state lighting. scispace.com The efficiency of an OLED is typically characterized by its luminous efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %). researchgate.net this compound derivatives are attractive for use in OLEDs due to their high fluorescence quantum yields and good thermal stability. scispace.com They can be employed as emitters, hosts, or electron-transporting/hole-blocking layers. scispace.com

| Naphthalimide Derivative | Role in OLED | Peak External Quantum Efficiency (%) | Peak Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|

| N-2,6-dibromophenyl-1,8-naphthalimide (niBr) with btpIr dopant | Hole-blocking layer | 3.2 | 2.3 | |

| PXZ-NAI | Red TADF Emitter | 13.0 | 14.8 | researchgate.net |

| PTZ-NAI | Red TADF Emitter | 11.4 | 9.8 | researchgate.net |

Donor-Acceptor (D-A) Conjugated Systems with this compound Acceptors

The combination of electron-donating and electron-accepting moieties within a single conjugated molecule gives rise to donor-acceptor (D-A) systems. These materials often exhibit unique photophysical and electrochemical properties, such as intramolecular charge transfer (ICT), which are highly valuable for optoelectronic applications. The strong electron-accepting nature of the this compound unit makes it an excellent component for such systems. whiterose.ac.uk

A series of novel symmetrical bis-(imino-1,8-naphthalimides) with an A-π-D-π-A structure have been synthesized and characterized. whiterose.ac.uk These compounds were found to be thermally stable up to 280 °C and possess deep LUMO levels of approximately -3.22 eV and HOMO levels above -5.80 eV. whiterose.ac.uk Their optical properties showed absorption in the 243–415 nm range and emission from blue to yellow, which could be tuned by modifying the donor core and N-substituents. whiterose.ac.uk Preliminary tests of these materials in OLEDs resulted in green or red light emission. whiterose.ac.uk

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Emission Color (in film) | Reference |

|---|---|---|---|---|---|

| Bis-(imino-1,8-naphthalimide) Derivative 1 | > -5.80 | ~ -3.22 | - | Green/Red | whiterose.ac.uk |

| Bis-(imino-1,8-naphthalimide) Derivative 2 | > -5.80 | ~ -3.22 | - | Green/Red | whiterose.ac.uk |

N-Phenylnaphthalimides in Photocatalytic Systems

Photocatalysis has emerged as a promising and environmentally friendly technology for addressing pollution by degrading hazardous contaminants in water. Semiconductor materials are at the heart of this technology, as they can generate electron-hole pairs upon light absorption, which in turn produce reactive oxygen species to break down organic pollutants.

Recently, a conjugated poly(azomethine) network based on ambipolar terthiophene–naphthalimide assemblies has been synthesized and investigated for its photocatalytic activity. This material proved to be a promising candidate for the photocatalytic degradation of organic pollutants in aqueous media. The mechanism of photocatalytic degradation typically involves the attack of superoxide (B77818) and hydroxyl radicals, which are formed when photogenerated electrons react with oxygen and holes react with water or hydroxide (B78521) ions, respectively. The efficiency of the photocatalyst is closely linked to its band gap and the energy levels of its conduction and valence bands. The development of this compound-based polymeric networks opens up new avenues for creating robust and efficient photocatalysts for environmental remediation.

N Phenylnaphthalimides in Molecular Recognition and Sensing

Design and Synthesis of N-Phenylnaphthalimide-Based Chemosensors

The design of chemosensors based on this compound often follows a modular 'fluorophore-spacer-receptor' motif. almacgroup.comrsc.org In this design, the naphthalimide core acts as the signaling fluorophore. A recognition unit (receptor), chosen for its specific affinity towards a target analyte, is connected to the fluorophore, sometimes via a non-conjugated linker (spacer). rsc.org The synthesis is typically straightforward, often involving the reaction of a substituted naphthalic anhydride (B1165640) with a corresponding aniline (B41778) derivative to form the imide bond. For instance, a fluorescent probe for copper ions was synthesized using 4-bromo-1,8-naphthalic anhydride and 2-thiophene formaldehyde (B43269) as starting materials. semanticscholar.org This structural versatility allows for the fine-tuning of the sensor's photophysical properties and its selectivity towards specific ions or molecules. nih.gov

This compound derivatives are widely employed as fluorescent probes for detecting both cations and anions. Their utility stems from the significant changes in their fluorescence properties upon binding with an analyte.

Cation Detection: These probes have shown high selectivity and sensitivity for various metal ions. For example, a naphthalimide-piperazine derivative (NI-2) behaves as a photoinduced electron transfer (PET) sensor for mercury ions (Hg²⁺), where complex formation turns the sensor's green fluorescence to an "on" state. researchgate.net Another naphthalimide derivative incorporating a thiosemicarbazide (B42300) motif was designed for the detection of silver (Ag⁺) and mercury (Hg²⁺) ions. nih.gov The addition of these ions led to a significant quenching of fluorescence and a visible color change from yellow to colorless. nih.gov The detection limit for both Ag⁺ and Hg²⁺ was found to be 0.33 μM. nih.gov Similarly, a probe designed for copper (Cu²⁺) detection exhibited fluorescence quenching upon binding, with a detection limit of 1.8 μM. semanticscholar.org

Anion Detection: The naphthalimide scaffold is also effective in anion sensing. By incorporating hydrogen-bonding motifs like ureas or thioureas, these sensors can selectively bind and signal the presence of anions. researchgate.net A zinc-chelated micellar probe based on a naphthalimide derivative demonstrated a selective ratiometric change in fluorescence for pyrophosphate (PPi) over other anions, with a detection limit of 88 nM. researchgate.net

| Probe Derivative | Target Analyte | Sensing Mechanism | Observed Change | Detection Limit | Source |

|---|---|---|---|---|---|

| Naphthalimide-Thiosemicarbazide | Ag⁺, Hg²⁺ | Fluorescence Quenching | Fluorescence decrease at 537 nm; color change from yellow to colorless | 0.33 μM | nih.gov |

| Naphthalimide-Piperazine (NI-2) | Hg²⁺ | PET | Fluorescence "turn-on" | 8.8 x 10⁻⁸ M | researchgate.net |

| Naphthalimide-Piperazine (NI-1) | Cu²⁺ | Fluorescence Quenching | Fluorescence decrease | 1.5 x 10⁻⁸ M | researchgate.net |

| 4-bromo-1,8-naphthalic anhydride derivative | Cu²⁺ | Fluorescence Quenching | Fluorescence decrease | 1.8 μM | semanticscholar.org |

| Zinc-chelated micellar probe | Pyrophosphate (PPi) | PET Suppression | Ratiometric fluorescence change | 88 nM | researchgate.net |

The signaling mechanism of this compound chemosensors is often governed by specific photophysical processes that are modulated by the presence of the analyte.

C=N Bond Isomerization/Modulation: The isomerization of a carbon-nitrogen double bond (C=N) is a widely used mechanism for designing "turn-on" fluorescent probes. researchgate.net In the free state, the molecule can dissipate energy non-radiatively through C=N isomerization, resulting in weak or no fluorescence. researchgate.net Upon binding to an analyte, such as a metal ion or a proton, this isomerization process is restricted. researchgate.netdntb.gov.ua This conformational restriction blocks the non-radiative decay pathway, leading to a significant enhancement in fluorescence intensity. researchgate.netdntb.gov.ua This approach is valued for its simplicity, high selectivity, and the substantial fluorescence enhancement it can produce in response to detected species. researchgate.net

PET-Based Sensing: Photoinduced Electron Transfer (PET) is another dominant mechanism in fluorescent sensor design. almacgroup.comrsc.org In a typical PET sensor, the receptor unit (electron donor) is capable of transferring an electron to the excited-state fluorophore (electron acceptor), quenching its fluorescence. rsc.orgresearchgate.net This process keeps the sensor in a fluorescence "off" state. researchgate.net When the receptor binds to a target analyte (e.g., a cation or proton), the electron-donating ability of the receptor is suppressed. almacgroup.comresearchgate.net This suppression inhibits the PET process, thereby "turning on" the fluorescence of the naphthalimide unit. rsc.orgresearchgate.net For instance, a naphthalimide-indoline hybrid acts as a pH-sensitive probe where the PET process from the indoline (B122111) moiety to the naphthalimide is suppressed in acidic conditions, causing a strong fluorescent signal. researchgate.net

Supramolecular Chemistry and Host-Guest Interactions

N-phenylnaphthalimides are excellent building blocks in supramolecular chemistry, a field focused on systems composed of multiple molecules held together by non-covalent interactions. rsc.orgbham.ac.uk The electron-deficient nature of the naphthalimide core promotes strong π-π stacking interactions, which, along with other forces like hydrogen bonding, drives the formation of ordered assemblies. rsc.orggoogle.com These molecules can be designed as "hosts" to recognize and bind specific "guest" molecules, forming host-guest complexes. researchgate.net

This compound and related naphthalenediimide (NDI) derivatives can spontaneously organize into well-defined nanostructures. google.com This self-assembly process is driven by a delicate balance of non-covalent forces, including hydrophobic effects, hydrogen bonding, and π-π stacking. google.com By modifying the peripheral functional groups attached to the naphthalimide core, it is possible to control the morphology of the resulting assemblies. Researchers have successfully created a variety of architectures, such as nanospheres, fibers, belts, and fractals, by tuning these interactions. google.comresearchgate.net For example, NDI derivatives appended with dipeptide units have been shown to self-assemble into various nanostructures by leveraging strong intermolecular π-π interactions and hydrogen bonding. google.com Similarly, an asymmetric NDI bolaamphiphile demonstrated pH-controlled self-assembly into a variety of supramolecular nanostructures. researchgate.net

The stability and specificity of molecular recognition complexes involving N-phenylnaphthalimides are governed by a combination of non-covalent interactions. researchgate.netnih.govrsc.org These interactions, while individually weak, collectively determine the structure and function of the resulting supramolecular assembly. nih.gov

Hydrogen Bonding: This is a powerful and versatile tool for directing the programmed self-assembly of naphthalimide systems. rsc.org Functional groups such as amides, ureas, and carboxylic acids are often incorporated into the molecular design to guide the formation of specific structures like fibrillar gels and nanotubes. rsc.org

π-π Stacking: The large, electron-deficient aromatic surface of the naphthalimide core has a strong propensity for π-π interactions with other aromatic systems. rsc.org This is a key driving force in the self-assembly of these molecules.

Other Interactions: More unconventional interactions such as C–H···π, halogen, and chalcogen bonds also play a role in the precise architecture and function of these biomolecular and synthetic complexes. nih.govrsc.org

| Interaction Type | Description | Role in Assembly | Source |

|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O or N. | Provides directionality and specificity, leading to programmed assembly of structures like gels and nanotubes. | rsc.org |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | A primary driving force for aggregation and formation of ordered stacks in this compound systems. | rsc.org |

| Hydrophobic Effects | The tendency of nonpolar molecules to aggregate in aqueous solution. | Drives the assembly of amphiphilic derivatives in aqueous environments. | google.com |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributes to the overall stability and close packing within the supramolecular structure. | nih.gov |